Cas no 96736-00-4 (4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid)

4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid structure
96736-00-4 structure
Product Name:4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid
CAS-Nr.:96736-00-4
MF:C12H16N2O4
MW:252.266443252563
MDL:MFCD06656437
CID:803278
Update Time:2024-10-25

4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
    • 4-(2'-N-Boc-hydrazino)benzoic acid
    • 4-(Boc-hydrazino)benzoic acid
    • 4-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]benzoic acid
    • Boc-4-hydrazinobenzoic acid
    • Hydrazinecarboxylicacid, 2-(4-carboxyphenyl)-, 1-(1,1-dimethylethyl) ester
    • AK114500
    • 4-({[(tert-butoxy)carbonyl]amino}amino)benzoic acid
    • 4-[2-(tert-Butoxycarbonyl)hydrazinyl]benzoic acid
    • 4-(2-N-Boc-Hydrazino)Benzoic Acid
    • Boc-NH-Abz(4)-OH
    • KSC955G0F
    • 4-(Boc-hydrazino)-benzoic acid
    • FRMCTSPNGUPJRR-UHFFFAOYSA-N
    • 4-(N'-Boc-hydrazino)-benzoic acid
    • KM3429
    • 6778AC
    • AK
    • 1-(1,1-Dimethylethyl) 2-(4-carboxyphenyl)hydrazinecarboxylate (ACI)
    • 4-[2-(tert-Butoxycarbonyl)hydrazino]benzoic acid
    • 4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid
    • MDL: MFCD06656437
    • Inchi: 1S/C12H16N2O4/c1-12(2,3)18-11(17)14-13-9-6-4-8(5-7-9)10(15)16/h4-7,13H,1-3H3,(H,14,17)(H,15,16)
    • InChI-Schlüssel: FRMCTSPNGUPJRR-UHFFFAOYSA-N
    • Lächelt: O=C(C1C=CC(NNC(OC(C)(C)C)=O)=CC=1)O

Berechnete Eigenschaften

  • Genaue Masse: 252.11100
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 18
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 304
  • Topologische Polaroberfläche: 87.7

Experimentelle Eigenschaften

  • Dichte: 1.262±0.06 g/cm3 (20 ºC 760 Torr),
  • Löslichkeit: Sehr leicht löslich (0,5 g/l) (25°C),
  • PSA: 87.66000
  • LogP: 2.70030

4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid Sicherheitsinformationen

4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B845064-1g
4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
96736-00-4 96%
1g
261.00 2021-05-17
Matrix Scientific
126778-1g
4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid, >95%
96736-00-4 >95%
1g
$162.00 2021-06-28
Matrix Scientific
126778-5g
4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid, >95%
96736-00-4 >95%
5g
$486.00 2021-06-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T89380-1g
4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
96736-00-4 97%
1g
¥76.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T89380-5g
4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
96736-00-4 97%
5g
¥263.0 2023-09-06
TRC
B810055-10mg
4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid
96736-00-4
10mg
$ 50.00 2022-06-06
TRC
B810055-50mg
4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid
96736-00-4
50mg
$ 65.00 2022-06-06
TRC
B810055-100mg
4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid
96736-00-4
100mg
$ 80.00 2022-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-ZV160-1g
4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid
96736-00-4 96%
1g
¥293.0 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-ZV160-200mg
4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid
96736-00-4 96%
200mg
¥110.0 2022-02-28

4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  pH 8 - 9, 0 °C; 0 °C → rt; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Referenz
Preparation of azapeptide or azapeptidomimetic compounds inhibiting multidrug resistance proteins BCRP and/or P-gp
, France, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  1 h, rt
Referenz
3,5-Bis(phenyl)-1H-heteroaryl derivatives as medicaments
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dimethylformamide
Referenz
Preparation of succinimido hydrazinoarylcarboxylates and analogs as conjugating agents for biological macromolecules
, European Patent Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane
Referenz
Improved methods and compositions for fluorine-18 labeling of proteins, peptides and other molecules
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
New hydrazone derivatives of Adriamycin and their immunoconjugates - a correlation between acid stability and cytotoxicity
Kaneko, Takushi; Willner, David; Monkovic, Ivo; Knipe, Jay O.; Braslawsky, Gary R.; et al, Bioconjugate Chemistry, 1991, 2(3), 133-41

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Solvents: 1,4-Dioxane ;  overnight, rt
Referenz
Chemoproteomic profiling and discovery of protein electrophiles in human cells
Matthews, Megan L. ; He, Lin; Horning, Benjamin D.; Olson, Erika J.; Correia, Bruno E.; et al, Nature Chemistry, 2017, 9(3), 234-243

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Solvents: 1,4-Dioxane ;  overnight, rt
Referenz
Tyrosine-specific modification via a dearomatization-rearomatization strategy: Access to azobenzene functionalized peptides
Wang, Pengxin; Cheng, Yulian; Wu, Chunlei; Zhou, Yimin; Cheng, Zhehong; et al, Organic Letters, 2021, 23(11), 4137-4141

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  pH 9, rt; 48 h, pH 9, rt
1.2 Reagents: Citric acid Solvents: Water ;  pH 4
Referenz
Design and synthesis of N'-phenylacylhydrazide safety-catch resin and its application in synthesis of p-nitroaniline chromogenic peptide substrates
Bai, Guo-liang; Yang, Xiao-xiao; Lin, Hao; Yang, Li-quan; Wang, De-xin, Huaxue Shiji, 2012, 34(11), 967-971

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  0 °C; overnight, rt
Referenz
Hydrogen peroxide based oxidation of hydrazines using HBr catalyst
Wang, Jian ; Ma, Zichao; Du, Wanting; Shao, Liming, Tetrahedron, 2021, 102,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt; 48 h, rt
1.2 Reagents: Citric acid ;  pH 4, rt
Referenz
Preparation of immuno inhibitory pyrazolone compounds
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
Referenz
Preparation of anthracycline immunoconjugates as neoplasm inhibitors
, European Patent Organization, , ,

4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid Raw materials

4-(2-(Tert-Butoxycarbonyl)hydrazinyl)benzoic acid Preparation Products

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